molecular formula C6H14OS B3050919 Butane, 1-(ethylsulfinyl)- CAS No. 2976-99-0

Butane, 1-(ethylsulfinyl)-

Cat. No. B3050919
CAS RN: 2976-99-0
M. Wt: 134.24 g/mol
InChI Key: CYDQHOZLSSXJKU-UHFFFAOYSA-N
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Description

“Butane, 1-(ethylsulfinyl)-” is a chemical compound with the formula C6H14OS . It is also known by other names such as Sulfoxide, butyl ethyl; Butyl ethyl sulfoxide; Ethyl-n-butylsulfoxide . The molecular weight of this compound is 134.240 .


Molecular Structure Analysis

The molecular structure of “Butane, 1-(ethylsulfinyl)-” consists of 6 carbon atoms, 14 hydrogen atoms, 1 oxygen atom, and 1 sulfur atom . The IUPAC Standard InChI is InChI=1S/C6H14OS/c1-3-5-6-8(7)4-2/h3-6H2,1-2H3 .


Physical And Chemical Properties Analysis

“Butane, 1-(ethylsulfinyl)-” has a molecular weight of 134.24 . The compound’s critical pressure is 3427.87 kPa, and its critical temperature is 570.30 K . The normal boiling point temperature is 394.96 K . The normal melting (fusion) point is 193.86 K . The compound’s critical volume is 0.462 m^3/kmol .

Scientific Research Applications

  • Coordination Polymers and Topological Networks Butane, 1-(ethylsulfinyl)-, specifically meso-1,4-bis(ethylsulfinyl)butane, has been utilized in the synthesis of novel coordination polymers. These polymers exhibit noninterpenetrating six-connected 2D topological networks with triangular microporous grids, assembled from ZnII and flexible meso-bis(sulfinyl) ligands. These coordination networks are significant for their unusual structural properties and potential applications in material science (Li, Zhang, & Bu, 2004).

  • Study of Conformational Equilibrium In the study of butane's conformational and orientational behavior, 1H-NMR spectroscopy has been used. This research gives insights into the trans–gauche energy difference and conformer probabilities, which are essential for understanding the molecular ordering and behavior of butane in various environments (Polson & Burnell, 1995).

  • Use in Ionic Liquids for Gasoline Purification The ionic liquid 1-ethyl-3-methylimidazolium ethylsulfate, related to butane, 1-(ethylsulfinyl)-, has been demonstrated to effectively separate azeotropic mixtures like ethyl tert-butyl ether (ETBE) and ethanol. This process is crucial for purifying tertiary ethers used as octane index improvers in gasolines (Arce, Rodríguez, & Soto, 2007).

  • Radiation Degradation of Polyolefins Studies on γ-irradiation of polyethylenes and ethylene-α-olefin copolymers have shown the production of butane, among other hydrocarbons. Understanding the yields of butane and its isomers from such processes is important for the field of polymer radiation degradation and recycling (Ho & O′donnell, 1984).

  • Synthesis of Protected 1,2-amino Alcohols tert-Butanesulfinyl aldimines and ketimines, which are related to butane, 1-(ethylsulfinyl)-, serve as precursors in the synthesis of protected 1,2-amino alcohols. These compounds are synthesized with high yields and diastereoselectivities, contributing significantly to the field of organic synthesis (Tang, Volkman, & Ellman, 2001).

properties

IUPAC Name

1-ethylsulfinylbutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OS/c1-3-5-6-8(7)4-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDQHOZLSSXJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336430
Record name Butane, 1-(ethylsulfinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butane, 1-(ethylsulfinyl)-

CAS RN

2976-99-0
Record name Butane, 1-(ethylsulfinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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